molecular formula C9H11NO4 B7816531 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid CAS No. 924859-08-5

5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid

Cat. No.: B7816531
CAS No.: 924859-08-5
M. Wt: 197.19 g/mol
InChI Key: VHFYOQNGHUWEMI-UHFFFAOYSA-N
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Description

5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a hydroxycyclopentyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the isoxazole ring. One common method includes the cyclization of hydroxycyclopentylamine with chloroformates to form the isoxazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted isoxazoles or cyclopentyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may have applications in treating diseases such as inflammation, pain, and certain types of cancer.

Industry: The compound's versatility extends to industrial applications, where it can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxycyclopentyl group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopentanol: A simple cyclopentyl alcohol without the isoxazole ring.

  • Isoxazole derivatives: Other isoxazole compounds with different substituents.

  • Carboxylic acids: Various carboxylic acids with different functional groups.

Uniqueness: 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid stands out due to its combination of the hydroxycyclopentyl group and the isoxazole ring, which provides unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-(1-hydroxycyclopentyl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(12)6-5-7(14-10-6)9(13)3-1-2-4-9/h5,13H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFYOQNGHUWEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=NO2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221634
Record name 5-(1-Hydroxycyclopentyl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-08-5
Record name 5-(1-Hydroxycyclopentyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924859-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Hydroxycyclopentyl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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